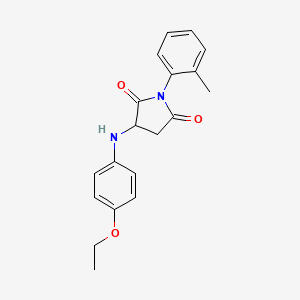

3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione

CAS No.: 1008695-28-0

Cat. No.: VC5081316

Molecular Formula: C19H20N2O3

Molecular Weight: 324.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008695-28-0 |

|---|---|

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 324.38 |

| IUPAC Name | 3-(4-ethoxyanilino)-1-(2-methylphenyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C19H20N2O3/c1-3-24-15-10-8-14(9-11-15)20-16-12-18(22)21(19(16)23)17-7-5-4-6-13(17)2/h4-11,16,20H,3,12H2,1-2H3 |

| Standard InChI Key | HSKBZALPXTZIAG-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3C |

Introduction

3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine core substituted with various functional groups. This compound belongs to the category of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both aromatic and aliphatic substituents in its structure suggests potential interactions with biological targets, making it of interest for pharmaceutical research.

Chemical Formula and Molecular Weight

-

Molecular Formula: Not explicitly provided in the available sources.

-

Molecular Weight: Not explicitly provided in the available sources.

Synthesis

The synthesis of 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione typically involves several steps, although detailed reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity. Generally, the synthesis of similar pyrrolidine derivatives involves reactions that require careful control of conditions to achieve high purity and yield.

Synthesis Steps for Similar Compounds

For compounds with similar structures, synthesis often involves:

-

Starting Material Preparation: Preparation of the pyrrolidine core or its precursors.

-

Substitution Reactions: Introduction of the ethoxyphenyl and o-tolyl groups through nucleophilic substitution or other appropriate reactions.

-

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Biological Activity and Potential Applications

The biological activity of 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is likely related to its interaction with biological targets, such as enzymes or receptors. Data from biological assays would provide insights into its efficacy and specificity towards particular targets. Relevant data from spectroscopic analyses (NMR, IR) would further elucidate these properties.

Potential Applications

-

Pharmaceutical Research: The compound's structure suggests potential therapeutic applications due to its ability to interact with biological targets.

-

Drug Discovery: Exploration of its biological activities could lead to significant advancements in drug discovery and development.

Comparison with Similar Compounds

Similar compounds, such as 4-amino-3-chloro-1H-pyrrole-2,5-diones, have shown potential as tyrosine kinase inhibitors and have demonstrated antiproliferative activity against cancer cell lines . These findings highlight the importance of side groups in determining biological activity, which could also apply to 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione.

Comparison Table

| Compound | Biological Activity | Potential Applications |

|---|---|---|

| 3-((4-Ethoxyphenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione | Potential therapeutic applications due to interactions with biological targets | Pharmaceutical research, drug discovery |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Tyrosine kinase inhibitors, antiproliferative activity against cancer cell lines | Cancer treatment, targeted therapies |

Future Research Directions

-

Detailed Synthesis Protocols: Developing optimized synthesis conditions to improve yield and purity.

-

Biological Assays: Conducting comprehensive biological assays to determine efficacy and specificity towards biological targets.

-

Structure-Activity Relationship Studies: Investigating how modifications to the compound's structure affect its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume